molecular formula C14H11NO2 B104349 (R)-3-Phenoxy-mandelonitrile CAS No. 71962-66-8

(R)-3-Phenoxy-mandelonitrile

Cat. No. B104349
CAS RN: 71962-66-8
M. Wt: 225.24 g/mol
InChI Key: GXUQMKBQDGPMKZ-AWEZNQCLSA-N
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Description

“®-3-Phenoxy-mandelonitrile” is a heterocyclic organic compound with the molecular formula C14H11NO2 . It is also known as 3-Phenoxybenzaldehyde cyanohydrin, CID156232, and Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaR)- . The compound has a molecular weight of 225.242640 g/mol .


Molecular Structure Analysis

The IUPAC name for “®-3-Phenoxy-mandelonitrile” is (2R)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile . The compound has a canonical SMILES representation of C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O . The InChI Key for the compound is GXUQMKBQDGPMKZ-AWEZNQCLSA-N .


Physical And Chemical Properties Analysis

“®-3-Phenoxy-mandelonitrile” has a molecular weight of 225.242640 g/mol . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor . Unfortunately, other specific physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found.

properties

IUPAC Name

(2R)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQMKBQDGPMKZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Phenoxy-mandelonitrile

CAS RN

71962-66-8
Record name Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

To a solution of L-(+)-diisopropyl tartarate (1.030 mg, 4.4 mmol) in absolute chloroform (40 ml), tetaraisopropyl titanate (1.136 mg, 4 mmol) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilyl cyanide (436 mg, 4.4 mmol) and then 3-phenoxybenzaldehyde (793 mg, 4 mmol) were added and stirred at room temperature for 14 hours. Thereafter, 1N hydrochloric acid (40 ml) was added and stirred at room temperature for 30 minutes. Then, the reaction mixture was extracted with dichloromethane and dried over sodium sulfate followed by evaporation of the solvent to give an oily product. The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain α-cyano-3-phenoxybenzyl alcohol (580 mg).
[Compound]
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.136 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a flask were placed 755.7 g (2.5 moles) of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid, 237.6 g (1.25 moles) of sodium metabisulfite, and 2273 ml of water. The flask was cooled to 15° C. and a solution of 245.1 g (5.0 moles) of sodium cyanide in 302 ml of water was added dropwise. The reaction mixture was allowed to warm to room temperature, was stirred for 3 hours, then extracted three times with 800 ml of diethyl ether. The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water. After being dried over magnesium sulfate, the ether was evaporated, leaving a residue of 498.5 g of 94% (cyano)(3-phenoxyphenyl)methanol by gc analysis.
Quantity
755.7 g
Type
reactant
Reaction Step One
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
237.6 g
Type
reactant
Reaction Step Three
Quantity
245.1 g
Type
reactant
Reaction Step Four
Name
Quantity
302 mL
Type
solvent
Reaction Step Four
Name
Quantity
2273 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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